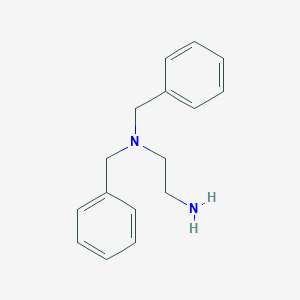

N1,N1-Dibenzylethane-1,2-diamine

Beschreibung

Eigenschaften

IUPAC Name |

N',N'-dibenzylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTNHJDHMQSOGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Z Guide to the Synthesis of N1,N1-Dibenzylethane-1,2-diamine: A Technical Protocol for Drug Development Professionals

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for the synthesis of N1,N1-Dibenzylethane-1,2-diamine, a crucial intermediate in various organic syntheses. The guide delves into the prevalent synthetic strategy, reductive amination, offering a thorough explanation of the underlying reaction mechanism. A step-by-step experimental procedure is provided, complete with reagent specifications, reaction conditions, and purification techniques. Furthermore, this document outlines methods for the structural confirmation and validation of the final product, ensuring a self-validating system for reproducible results. Safety precautions and troubleshooting are also addressed to ensure safe and efficient execution of the synthesis.

Introduction

This compound, also known as N,N'-dibenzylethylenediamine (DBED), is a key building block in organic and medicinal chemistry.[1] Its structure, featuring two benzyl groups attached to an ethylenediamine backbone, makes it a valuable ligand in coordination chemistry and a versatile intermediate in the synthesis of more complex molecules. A notable application is in the formation of long-acting penicillin salts, where the diamine's properties contribute to the drug's stability and slow release.[2]

The synthesis of this compound is most commonly and efficiently achieved through reductive amination.[3][4] This method offers high yields and avoids the overalkylation issues that can plague other amine synthesis routes.[5] This guide will focus on a robust and widely adopted protocol utilizing the reductive amination of ethylenediamine with benzaldehyde, followed by in-situ reduction of the resulting imine intermediate with sodium borohydride.[6]

The Synthetic Strategy: Reductive Amination

Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds (aldehydes or ketones) and another amine.[7] The process involves two key steps that can often be performed in a single reaction vessel ("one-pot"):

-

Imine Formation: The primary amine (ethylenediamine in this case) reacts with the aldehyde (benzaldehyde) to form a Schiff base, also known as an imine (N,N'-dibenzalethylenediamine). This reaction is typically catalyzed by a weak acid.[7]

-

Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond, yielding the desired secondary amine.[8]

The choice of reducing agent is critical for the success of a reductive amination. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its effectiveness in reducing imines while being less reactive towards the starting aldehyde, especially under controlled conditions.[9] More selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can also be used and are particularly useful when the starting carbonyl is sensitive to reduction.[3][10] However, for this specific synthesis, NaBH₄ provides an excellent balance of reactivity, cost-effectiveness, and safety when handled correctly.

Reaction Mechanism

The synthesis of this compound via reductive amination proceeds through the following mechanistic steps:

-

Nucleophilic Attack: The nitrogen atom of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

-

Proton Transfer: A series of proton transfers results in the formation of a carbinolamine intermediate.

-

Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the more stable C=N double bond of the imine (N,N'-dibenzalethylenediamine). This step is often acid-catalyzed.[7]

-

Hydride Reduction: The hydride ion (H⁻) from sodium borohydride attacks the electrophilic carbon of the imine C=N double bond.[8] This breaks the pi bond and forms a new carbon-hydrogen bond.

-

Protonation: The resulting negatively charged nitrogen is protonated by the solvent (typically an alcohol) to yield the final this compound product.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from ethylenediamine and benzaldehyde.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 3.0 g (3.2 mL) | 1.0 |

| Benzaldehyde | C₇H₆O | 106.12 | 10.6 g (10.2 mL) | 2.0 |

| Methanol | CH₃OH | 32.04 | 100 mL | - |

| Sodium Borohydride | NaBH₄ | 37.83 | 4.5 g | 2.4 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |

| Deionized Water | H₂O | 18.02 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (3.0 g) in methanol (50 mL).

-

Addition of Benzaldehyde: While stirring, slowly add benzaldehyde (10.6 g) to the solution. The reaction is exothermic; maintain the temperature below 40°C, using an ice bath if necessary. Stir the mixture at room temperature for 30 minutes to allow for the formation of the dibenzal intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. In small portions, carefully add sodium borohydride (4.5 g) to the stirred solution over a period of 30-45 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation in a fume hood.[11]

-

Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Quenching and Solvent Removal: Slowly add 50 mL of deionized water to quench any unreacted sodium borohydride. Remove the methanol by rotary evaporation under reduced pressure.

-

Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude this compound as an oil or a low-melting solid.[2]

Purification

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

-

Vacuum Distillation: Distill the crude product under reduced pressure. The boiling point of this compound is approximately 195 °C at 4 mmHg.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water. Dry the crystals under vacuum.

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Melting Point: The reported melting point of N,N'-dibenzylethylenediamine is in the range of 21-25 °C.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the benzyl groups, the benzylic methylene protons, and the ethylenediamine methylene protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide further confirmation of the carbon framework of the molecule.

-

FTIR Spectroscopy: The infrared spectrum should show the absence of a C=N stretch (from the imine intermediate) and the presence of N-H stretching vibrations.

-

Mass Spectrometry: This will confirm the molecular weight of the product (C₁₆H₂₀N₂, MW: 240.34 g/mol ).[12]

Workflow and Logic Diagram

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Solution(s) |

| Low Yield | Incomplete imine formation. | Ensure the reaction mixture is stirred for the full 30 minutes before adding NaBH₄. A small amount of a weak acid catalyst (e.g., a drop of acetic acid) can be added to promote imine formation.[13] |

| Incomplete reduction. | Ensure NaBH₄ is added slowly and portion-wise to control the reaction rate. Allow the reaction to proceed for the full 2 hours after the addition. | |

| Loss of product during workup. | Ensure complete extraction by performing multiple extractions. Avoid vigorous shaking of the separatory funnel to prevent emulsion formation. | |

| Product is an oil and does not crystallize | Presence of impurities. | Purify by vacuum distillation. Attempt recrystallization with different solvent systems. |

| Product is a low-melting solid. | The product has a low melting point and may exist as an oil at room temperature. | |

| Reaction is too vigorous during NaBH₄ addition | NaBH₄ added too quickly. | Add the sodium borohydride in very small portions over a longer period. Ensure the reaction is adequately cooled in an ice bath. |

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.[11]

-

Ethylenediamine: Corrosive and a respiratory irritant. Handle with care.

-

Benzaldehyde: Harmful if swallowed and can cause skin irritation.

-

Sodium Borohydride: A water-reactive and flammable solid.[14] It reacts with water and alcohols to produce flammable hydrogen gas.[15][16] Do not add water directly to solid sodium borohydride. Always add the borohydride to the solvent. Store in a cool, dry place away from moisture.[17]

-

Methanol and Diethyl Ether: Highly flammable liquids. Avoid open flames and sparks.

References

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Chemistry Steps. (n.d.). Reductive Amination. [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. [Link]

-

Wikipedia. (2023). Reductive amination. [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]

-

Eurofins Scientific. (2010). SAFETY DATA SHEET. [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. [Link]

-

University of California. (2012). Sodium borohydride - Standard Operating Procedure. [Link]

-

University of Washington. (n.d.). Sodium Borohydride SOP. [Link]

-

Szabo-Scandic. (n.d.). Sodium borohydride. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

ResearchGate. (2025). Synthesis of N,N '-Dimethyl-1,3-benzenediamine by Reduction Method with NaBH4 and I-2. [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N'-dibenzylethylenediamine. [Link]

-

Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... [Link]

-

YouTube. (2023). Reductive Amination. [Link]

- Google Patents. (1956).

-

Human Metabolome Database. (2021). Showing metabocard for N,N'-Dibenzylethylenediamine (HMDB0255273). [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Science of Synthesis. (n.d.). Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]

-

BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Wikipedia. (2024). Sodium borohydride. [Link]

-

ResearchGate. (n.d.). Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. [Link]

-

The Royal Society of Chemistry. (n.d.). Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

-

Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. Sodium borohydride - Wikipedia [en.wikipedia.org]

- 10. interchim.fr [interchim.fr]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. scbt.com [scbt.com]

- 13. m.youtube.com [m.youtube.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. eurofinsus.com [eurofinsus.com]

- 16. szabo-scandic.com [szabo-scandic.com]

- 17. chemistry.osu.edu [chemistry.osu.edu]

An In-Depth Technical Guide to the Physicochemical Properties of N¹,N¹-Dibenzylethane-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of Dibenzylethylenediamines

N¹,N¹-Dibenzylethane-1,2-diamine, a molecule of significant interest in synthetic and medicinal chemistry, presents a unique case of isomeric ambiguity in readily available chemical data. It is crucial to distinguish this unsymmetrical diamine from its more common symmetrical counterpart, N¹,N²-dibenzylethane-1,2-diamine (also known as N,N'-dibenzylethylenediamine or benzathine). This guide is meticulously structured to provide a clear and accurate understanding of the physicochemical properties of the N¹,N¹-isomer, a cornerstone for its effective application in research and development. The methodologies and data presented herein are curated to empower researchers with the knowledge to unambiguously identify and utilize this specific chemical entity.

Molecular Structure and Identification

N¹,N¹-Dibenzylethane-1,2-diamine possesses a distinct molecular architecture, featuring a primary amine group at one end of the ethane backbone and a tertiary amine group, substituted with two benzyl groups, at the other. This asymmetry is the root of its unique chemical behavior and, simultaneously, the cause of confusion with its symmetrical isomer.

Chemical Structure:

Figure 1: Chemical structure of N¹,N¹-Dibenzylethane-1,2-diamine.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | N¹,N¹-Dibenzylethane-1,2-diamine |

| CAS Number | 14165-27-6 |

| Molecular Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.34 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)CN(CCN)CC2=CC=CC=C2 |

| InChI Key | ACTNHJDHMQSOGL-UHFFFAOYSA-N |

Physicochemical Properties: A Comprehensive Data Table

The following table summarizes the known and predicted physicochemical properties of N¹,N¹-Dibenzylethane-1,2-diamine. It is imperative to note the significant discrepancies in reported melting points, likely due to misattribution of data from its N¹,N²-isomer.

| Property | Value | Source/Method |

| Physical State | White to light yellow solid | [2] |

| Melting Point | 65-67 °C or 140-143 °C | [2] (Conflicting data highlights isomeric confusion) |

| Boiling Point | 195 °C at 4 mmHg | [2] |

| Density | 1.02 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.565 | [2] |

| Solubility | Slightly soluble in water. Soluble in ethanol, acetone, and chloroform. | [2] |

| pKa (Predicted) | 9.58 ± 0.10 | [2] |

Synthesis and Purification: A Strategic Approach

The synthesis of the unsymmetrical N¹,N¹-Dibenzylethane-1,2-diamine requires a strategic approach to control the selectivity of the benzylation reaction. A plausible and efficient method involves a two-step process starting from ethylenediamine.

Synthetic Workflow

Figure 2: Synthetic workflow for N¹,N¹-Dibenzylethane-1,2-diamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Benzylethylenediamine (Intermediate)

This initial step aims to introduce a single benzyl group onto the ethylenediamine molecule. Controlling the stoichiometry is key to maximizing the yield of the mono-substituted product.

-

In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add benzyl chloride (0.9-1.0 equivalent) dropwise to the cooled solution while stirring vigorously. The use of a slight excess of ethylenediamine can help to minimize the formation of the di-substituted product.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete reaction.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue, containing N-benzylethylenediamine hydrochloride and unreacted ethylenediamine, is then treated with a strong base (e.g., aqueous NaOH) to liberate the free amine.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-benzylethylenediamine.

-

Purify the crude product by vacuum distillation.

Step 2: Synthesis of N¹,N¹-Dibenzylethane-1,2-diamine

The second benzylation is performed on the secondary amine of the N-benzylethylenediamine intermediate.

-

Dissolve the purified N-benzylethylenediamine (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a reaction vessel.

-

Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.1-1.2 equivalents) to the solution to act as a proton scavenger.

-

Add benzyl chloride (1.0-1.1 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts.

-

Dry the organic layer, filter, and concentrate to obtain the crude N¹,N¹-Dibenzylethane-1,2-diamine.

-

Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization: The Fingerprint of a Molecule

Due to the prevalent confusion with its symmetrical isomer, careful spectroscopic analysis is paramount for the unambiguous identification of N¹,N¹-Dibenzylethane-1,2-diamine. The following sections outline the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

Expected Chemical Shifts (in CDCl₃):

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |

| Aromatic (C₆H₅) | Multiplet | 7.20 - 7.40 | 10H |

| Benzylic (CH₂) | Singlet | ~ 3.6 - 3.8 | 4H |

| Ethylene (N-CH₂-CH₂-N) | Two Triplets | ~ 2.6 - 2.9 | 4H |

| Primary Amine (NH₂) | Broad Singlet | ~ 1.5 - 2.5 | 2H |

The two triplets for the ethylene bridge protons arise from the coupling with each other, and their distinct chemical shifts are due to the different electronic environments of the primary and tertiary nitrogen atoms.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Expected Chemical Shifts (in CDCl₃):

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 127 - 140 |

| Benzylic (CH₂) | ~ 55 - 60 |

| Ethylene (N-CH₂-CH₂-N) | ~ 40 - 55 |

The presence of four distinct signals in the aliphatic region (two benzylic and two ethylene carbons) would be a key indicator of the unsymmetrical N¹,N¹-isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present.

Expected Characteristic Absorption Bands:

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium, two bands |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2800 - 3000 | Medium to Strong |

| N-H (Primary Amine) | Scissoring | 1590 - 1650 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-N | Stretch | 1000 - 1250 | Medium to Weak |

The presence of two distinct N-H stretching bands is a definitive characteristic of the primary amine group in N¹,N¹-Dibenzylethane-1,2-diamine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 240, corresponding to the molecular weight of the compound.

-

Base Peak: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺).

-

Other Fragments: Peaks resulting from the cleavage of the C-C bond of the ethylenediamine backbone and the loss of benzyl groups.

Applications and Significance

The unique structural features of N¹,N¹-Dibenzylethane-1,2-diamine make it a valuable building block and ligand in various chemical applications.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] Its distinct reactivity allows for the controlled introduction of a dibenzylaminoethyl moiety.

-

Coordination Chemistry: The presence of both a primary and a tertiary amine allows it to act as a bidentate or potentially a tridentate ligand, forming stable complexes with various metal ions.[3] These complexes have potential applications in catalysis and materials science.[3]

-

Drug Delivery: The lipophilic nature of the benzyl groups makes it a candidate for use as a carrier molecule in drug delivery systems, particularly for enhancing the solubility and bioavailability of poorly water-soluble drugs.

Safety and Handling

As a Senior Application Scientist, it is my responsibility to emphasize the importance of safe handling practices.

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

-

Hazards: May cause skin and eye irritation. Ingestion or inhalation may be harmful.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

N¹,N¹-Dibenzylethane-1,2-diamine is a molecule with significant potential, yet its utility has been hampered by persistent confusion with its symmetrical isomer. This guide has sought to provide a clear, accurate, and in-depth technical overview of its physicochemical properties, synthesis, and characterization. By adhering to the detailed protocols and spectroscopic data presented, researchers can confidently identify and utilize this valuable compound, unlocking its full potential in their scientific endeavors.

References

-

LookChem. Cas 14165-27-6, N,N'-DIBENZYLETHYLENEDIAMINE. [Link]

-

MySkinRecipes. N1,N1-Dibenzylethane-1,2-diamine. [Link]

-

PubChem. This compound. [Link]

-

PrepChem.com. Synthesis of N,N-dibenzyl-N'-diphenylmethyl-ethylenediamine. [Link]

- Google Patents. US2784231A - Manufacture of n:n'-dibenzylethylene-diamine.

-

PubChem. N-Benzylethylenediamine. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Syntheses. (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

UCLA. IR Spectroscopy Tutorial: Amines. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Characterization of N¹,N¹-Dibenzylethane-1,2-diamine

Abstract

N¹,N¹-Dibenzylethane-1,2-diamine, a structurally distinct diamine, serves as a valuable building block in synthetic organic chemistry and as a ligand in coordination chemistry. Unlike its more common N,N'-dibenzyl isomer, the asymmetric placement of two benzyl groups on a single nitrogen atom imparts unique steric and electronic properties. This guide provides a comprehensive examination of its molecular structure, synthesis, and detailed characterization protocols. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for application in ligand design, catalysis, and complex molecule synthesis.

Introduction to N¹,N¹-Dibenzylethane-1,2-diamine

N¹,N¹-Dibenzylethane-1,2-diamine, also known by its synonym N,N-Dibenzylethylenediamine, is an organic compound featuring an ethylenediamine backbone. Its key structural feature is the substitution of two benzyl groups onto one of the nitrogen atoms, leaving the other nitrogen as a primary amine. This arrangement contrasts with its symmetric isomer, N,N'-dibenzylethane-1,2-diamine, where each nitrogen is monosubstituted.

This structural asymmetry is pivotal. The tertiary amine, with its bulky dibenzyl substitution, creates a sterically hindered environment, while the primary amine remains accessible for further reactions. This bifunctionality makes it a versatile intermediate in the synthesis of more complex molecules and ligands used in catalysis and materials science[1][2].

Key Identifiers:

-

IUPAC Name: N¹,N¹-Dibenzylethane-1,2-diamine

-

CAS Number: 4152-07-6[3]

-

Molecular Formula: C₁₆H₂₀N₂[4]

-

Molecular Weight: 240.34 g/mol [4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's properties is fundamental to its application. The following tables summarize the key physical and predicted spectroscopic data for N¹,N¹-Dibenzylethane-1,2-diamine.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 240.34 g/mol | PubChem[4] |

| Appearance | Colorless to light yellow liquid | Chemical Vendors |

| Boiling Point | 162 °C @ 20 mmHg | Sigma-Aldrich[5] |

| Density | 1.0 g/mL at 25 °C | Sigma-Aldrich[5] |

| Refractive Index (n20/D) | 1.54 | Sigma-Aldrich[5] |

| Solubility | Slightly soluble in water | ChemicalBook[6] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~7.2-7.4 ppm (m, 10H): Aromatic protons of the two benzyl groups. ~3.6 ppm (s, 4H): Methylene protons of the benzyl groups (-CH₂-Ph). ~2.7 ppm (t, 2H): Methylene protons adjacent to the primary amine (-CH₂-NH₂). ~2.5 ppm (t, 2H): Methylene protons adjacent to the tertiary amine (-CH₂-N(Bn)₂). ~1.5 ppm (s, 2H): Primary amine protons (-NH₂), broad singlet, may exchange with D₂O. |

| ¹³C NMR | ~140 ppm: Quaternary aromatic carbons of benzyl groups. ~128-129 ppm: Aromatic CH carbons of benzyl groups. ~58 ppm: Methylene carbons of benzyl groups (-CH₂-Ph). ~55 ppm: Methylene carbon adjacent to the tertiary amine (-CH₂-N(Bn)₂). ~42 ppm: Methylene carbon adjacent to the primary amine (-CH₂-NH₂). |

| FT-IR (Neat) | ~3300-3400 cm⁻¹: N-H stretching of the primary amine (two bands). ~3020-3080 cm⁻¹: Aromatic C-H stretching. ~2800-2950 cm⁻¹: Aliphatic C-H stretching. ~1600 cm⁻¹: N-H scissoring (bending) of the primary amine. ~1450, 1495 cm⁻¹: Aromatic C=C stretching. ~700, 740 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings. |

| Mass Spec. (EI) | m/z 240 [M]⁺: Molecular ion peak. m/z 149: Loss of a benzyl group, [M-CH₂Ph]⁺. m/z 91: Tropylium ion, [C₇H₇]⁺, characteristic of benzyl groups. |

Synthesis and Purification Workflow

The most common and efficient method for synthesizing unsymmetrical diamines like N¹,N¹-Dibenzylethane-1,2-diamine is through reductive amination. This process avoids the over-alkylation issues common with direct alkylation methods[7].

Causality in Experimental Design

The chosen protocol involves a two-step, one-pot reaction. First, ethylenediamine reacts with two equivalents of benzaldehyde to form an imine intermediate. The primary amine of ethylenediamine is more nucleophilic and less sterically hindered than the secondary amine that forms after the first addition, driving the reaction to favor dibenzylation on the same nitrogen. Second, a selective reducing agent is introduced to reduce the C=N bonds to C-N single bonds.

Choice of Reducing Agent: Sodium borohydride (NaBH₄) or the milder sodium cyanoborohydride (NaBH₃CN) are ideal for this transformation. Sodium cyanoborohydride is particularly effective because it selectively reduces the protonated iminium ion in situ, even in the presence of the starting aldehyde, minimizing side reactions[7][8]. The use of a milder reagent like sodium triacetoxyborohydride [Na(OAc)₃BH] is also an excellent, less toxic alternative[8].

Experimental Workflow Diagram

Caption: Synthesis and purification workflow for N¹,N¹-Dibenzylethane-1,2-diamine.

Detailed Synthesis Protocol

This protocol is a representative procedure based on established reductive amination chemistry[7][9][10].

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add ethylenediamine (1.0 eq) and methanol as the solvent.

-

Imine Formation: Add benzaldehyde (2.0 eq) dropwise to the solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the flask in an ice bath. Carefully and portion-wise, add sodium borohydride (NaBH₄) (2.5 eq) to the stirring mixture. Caution: Hydrogen gas evolution.

-

Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight to ensure the complete reduction of the imine.

-

Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product, a light yellow oil, can be purified by vacuum distillation to yield the final product.

Molecular Structure and Coordination

The unique structure of N¹,N¹-Dibenzylethane-1,2-diamine directly influences its chemical behavior, particularly as a ligand in coordination complexes.

Ligand Binding and Chelation

The molecule acts as a bidentate ligand, coordinating to a metal center through the lone pairs on its two nitrogen atoms. This forms a stable five-membered chelate ring, a common and stabilizing motif in coordination chemistry. The significant steric bulk from the two benzyl groups on the tertiary nitrogen can influence the geometry of the resulting metal complex and modulate its reactivity. This steric hindrance can create a specific binding pocket, which is a key principle in the design of catalysts for stereoselective reactions.

Caption: Chelation of the diamine to a generic metal center (M).

Safety, Handling, and Storage

As a research chemical, proper handling of N¹,N¹-Dibenzylethane-1,2-diamine is essential.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat[11][12]. All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors[11][12]. Avoid contact with skin and eyes[11].

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[11][13].

-

Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists[11][13].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician[11][13].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately[13][14].

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[12]. Keep away from strong oxidizing agents[11][12].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service[13].

Conclusion

N¹,N¹-Dibenzylethane-1,2-diamine is a versatile chemical intermediate whose value lies in its asymmetric structure. The presence of both a sterically hindered tertiary amine and an accessible primary amine within the same molecule allows for selective functionalization and creates unique coordination environments. The synthetic route via reductive amination is robust and provides a reliable method for its preparation. A comprehensive understanding of its spectroscopic signature is critical for reaction monitoring and quality control. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively utilize this compound in their synthetic and catalytic endeavors.

References

-

N1,N1-Dibenzylethane-1,2-diamine. (n.d.). PubChem. Retrieved from [Link]

-

MSDS of N,N'-dibenzylethylenediamine. (2010, November 15). Capot Chemical. Retrieved from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

-

Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017, April 26). Molecules. Retrieved from [Link]

-

Reductive Amination | Synthesis of Amines. (2025, February 17). The Organic Chemistry Tutor. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. ATOS DECISÓRIOS - JULHO 2022 | Junta Comercial do Paraná [juntacomercial.pr.gov.br]

- 4. This compound | C16H20N2 | CID 6394114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-苄基乙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. N,N'-Bis(phenylmethyl)-1,2-ethanediamine | 140-28-3 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. fishersci.com [fishersci.com]

- 13. capotchem.cn [capotchem.cn]

- 14. spectrumchemical.com [spectrumchemical.com]

Navigating the Spectroscopic Landscape of Dibenzylethylenediamines: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis and medicinal chemistry, the structural elucidation of molecules is paramount. Diamine scaffolds, in particular, are prevalent in a vast array of biologically active compounds and serve as critical ligands in catalysis. Among these, the dibenzylethylenediamine isomers represent a noteworthy class of compounds. This technical guide focuses on the spectral characterization of these isomers, providing a comprehensive analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While the symmetrically substituted N,N'-Dibenzylethane-1,2-diamine (DBED) is a well-documented and commercially available compound, its asymmetrical counterpart, N1,N1-Dibenzylethane-1,2-diamine , remains spectroscopically uncharacterized in publicly accessible literature. This guide will therefore present a detailed examination of the spectral data for N,N'-Dibenzylethane-1,2-diamine, and concurrently, offer expert insights into the anticipated spectral differences for the N1,N1- isomer based on their distinct molecular structures. This comparative approach is designed to equip researchers with the predictive tools necessary to identify and characterize these closely related yet distinct chemical entities.

Structural Isomers at a Glance

A clear understanding of the structural differences between N,N'-Dibenzylethane-1,2-diamine and this compound is fundamental to interpreting their spectral data.

Figure 1. Structural comparison of the two dibenzylethylenediamine isomers.

The key distinction lies in the placement of the two benzyl groups. In the N,N'- isomer, each nitrogen atom of the ethylenediamine backbone is substituted with one benzyl group, resulting in a symmetrical molecule. In contrast, the N1,N1- isomer has both benzyl groups attached to the same nitrogen atom, leading to an asymmetrical structure with a primary amine (-NH₂) at the other end of the ethylenediamine chain. This fundamental difference in symmetry and the nature of the nitrogen environments will profoundly influence their respective spectral signatures.

Spectral Analysis of N,N'-Dibenzylethane-1,2-diamine (DBED)

The following sections provide a detailed breakdown of the experimental and theoretical spectral data for the symmetrical isomer, N,N'-Dibenzylethane-1,2-diamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For N,N'-Dibenzylethane-1,2-diamine, the symmetry of the molecule simplifies the spectrum.

Predicted ¹H NMR Data for N,N'-Dibenzylethane-1,2-diamine:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~3.75 | Singlet | 4H | Benzyl protons (-CH₂-Ph) |

| ~2.80 | Singlet | 4H | Ethylenediamine protons (-NH-CH₂-CH₂-NH-) |

| ~2.0 (broad) | Singlet | 2H | Amine protons (-NH-) |

Causality Behind Assignments:

-

Aromatic Protons (7.35 - 7.20 ppm): The protons on the two phenyl rings are in a similar chemical environment and will appear as a complex multiplet in the downfield region, typical for aromatic protons.

-

Benzyl Protons ( ~3.75 ppm): The four protons of the two benzylic methylenes are chemically equivalent due to the molecule's symmetry. They are adjacent to a nitrogen atom, which deshields them, causing them to resonate at a higher chemical shift than typical alkyl protons. The absence of adjacent protons results in a singlet.

-

Ethylenediamine Protons ( ~2.80 ppm): The four protons of the ethylenediamine backbone are also chemically equivalent. They are adjacent to nitrogen atoms, leading to a downfield shift. Their equivalence results in a singlet.

-

Amine Protons (~2.0 ppm): The two amine protons are equivalent and will appear as a broad singlet. The broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

Anticipated ¹H NMR Spectrum of this compound: For the asymmetrical N1,N1-isomer, a more complex spectrum is expected:

-

Aromatic Protons: A multiplet for the 10 aromatic protons would still be present.

-

Benzyl Protons: The four benzylic protons would likely appear as a single singlet, as they are still chemically equivalent.

-

Ethylenediamine Protons: The two methylene groups of the ethylenediamine backbone are no longer equivalent. The methylene group adjacent to the dibenzyl-substituted nitrogen (-N(CH₂Ph)₂) would be more deshielded and appear further downfield than the methylene group adjacent to the primary amine (-NH₂). We would expect to see two distinct triplets, each integrating to 2H.

-

Amine Protons: Two distinct signals for the amine protons would be expected: a broad singlet for the primary amine (-NH₂) integrating to 2H, and no signal for the tertiary amine.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data for N,N'-Dibenzylethane-1,2-diamine:

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~54 | Benzyl C (-CH₂-Ph) |

| ~49 | Ethylenediamine C (-NH-CH₂-CH₂-NH-) |

Causality Behind Assignments:

-

Aromatic Carbons (~127-140 ppm): The carbons of the phenyl rings will appear in the typical aromatic region. Due to symmetry, we expect four signals for the aromatic carbons: one for the quaternary carbon attached to the benzyl group and three for the CH carbons.

-

Benzyl Carbon (~54 ppm): The two equivalent benzylic carbons will show a single peak.

-

Ethylenediamine Carbon (~49 ppm): The two equivalent carbons of the ethylenediamine backbone will also show a single peak.

Anticipated ¹³C NMR Spectrum of this compound: The asymmetry of the N1,N1-isomer would lead to a greater number of signals:

-

Aromatic Carbons: More complex signals in the aromatic region might be observed due to the different electronic environment of the two benzyl groups.

-

Benzyl Carbon: A single signal for the two equivalent benzylic carbons is still expected.

-

Ethylenediamine Carbons: Two distinct signals for the two inequivalent methylene carbons of the ethylenediamine backbone would be present.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorptions for N,N'-Dibenzylethane-1,2-diamine:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3500 | N-H Stretch (secondary amine) | Medium, broad |

| 3000 - 3100 | C-H Stretch (aromatic) | Medium |

| 2800 - 3000 | C-H Stretch (aliphatic) | Strong |

| 1600, 1495, 1450 | C=C Stretch (aromatic ring) | Medium-Strong |

| 1100 - 1200 | C-N Stretch | Medium |

| 690 - 770 | C-H Bend (out-of-plane, aromatic) | Strong |

Causality Behind Absorptions:

-

N-H Stretch: The presence of the secondary amine groups gives rise to a characteristic broad absorption in the 3300-3500 cm⁻¹ region.

-

C-H Stretches: The spectrum will show distinct absorptions for the aromatic C-H bonds (above 3000 cm⁻¹) and the aliphatic C-H bonds (below 3000 cm⁻¹).

-

Aromatic C=C Stretches: The characteristic absorptions for the stretching of the carbon-carbon double bonds within the aromatic rings are observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the carbon-nitrogen bond is typically found in the fingerprint region.

-

Aromatic C-H Bends: Strong absorptions corresponding to the out-of-plane bending of the aromatic C-H bonds provide information about the substitution pattern of the benzene ring.

Anticipated IR Spectrum of this compound: The IR spectrum of the N1,N1-isomer would be expected to show:

-

N-H Stretches: A distinct pair of absorptions in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂), in addition to the absence of the secondary amine N-H stretch.

-

Other Absorptions: The C-H, C=C, and C-N stretching and bending vibrations would be similar to those of the N,N'-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum of N,N'-Dibenzylethane-1,2-diamine:

-

Molecular Ion (M⁺): m/z = 240.16 (corresponding to the molecular formula C₁₆H₂₀N₂).

-

Base Peak: m/z = 91. This peak corresponds to the tropylium ion ([C₇H₇]⁺), which is a very stable fragment formed by the cleavage of the benzyl group.

-

Other Key Fragments:

-

m/z = 149: [C₆H₅CH₂NHCH₂CH₂]⁺ - resulting from cleavage of the bond between the ethylenediamine methylenes.

-

m/z = 120: [C₆H₅CH₂NH=CH₂]⁺ - formed by cleavage of the C-C bond in the ethylenediamine backbone.

-

solubility of N1,N1-Dibenzylethane-1,2-diamine in organic solvents

An In-depth Technical Guide to the Solubility of N¹,N¹-Dibenzylethane-1,2-diamine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

To the researchers, scientists, and drug development professionals at the forefront of pharmaceutical innovation, this guide offers a deep dive into the solubility characteristics of N¹,N¹-Dibenzylethane-1,2-diamine. As a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its behavior in organic solvents is not merely academic—it is a cornerstone of process optimization, yield maximization, and, ultimately, the successful development of novel therapeutics.[1][2] This document moves beyond a simple recitation of data, providing a framework for predicting, determining, and understanding the solubility of this compound. We will explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its quantification, and offer insights to empower your research and development endeavors.

Unveiling the Molecule: Physicochemical Profile of N¹,N¹-Dibenzylethane-1,2-diamine

N¹,N¹-Dibenzylethane-1,2-diamine, with the Chemical Abstracts Service (CAS) number 14165-27-6, is a diamine featuring both a primary and a tertiary amine, as well as two benzyl groups.[3] This unique combination of functional groups dictates its chemical behavior and, consequently, its solubility profile.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀N₂ | PubChem[3] |

| Molecular Weight | 240.34 g/mol | PubChem[3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred from structure |

| Key Structural Features | One primary amine, one tertiary amine, two benzyl groups | PubChem[3] |

It is crucial to distinguish N¹,N¹-Dibenzylethane-1,2-diamine from its isomer, N,N'-Dibenzylethylenediamine (CAS 140-28-3). The latter has two secondary amines and is documented as a liquid. The distinct placement of the benzyl groups significantly influences the polarity and hydrogen bonding capabilities of the molecule, leading to different solubility characteristics.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" serves as our initial guide to predicting the solubility of N¹,N¹-Dibenzylethane-1,2-diamine.[4] The molecule's structure presents a duality: the nonpolar, bulky benzyl groups and the polar amine functionalities.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The two benzyl groups constitute a significant nonpolar region, suggesting that N¹,N¹-Dibenzylethane-1,2-diamine will exhibit favorable solubility in nonpolar aromatic solvents like toluene through van der Waals interactions. Its solubility in aliphatic nonpolar solvents like hexane is expected to be lower.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar C-N bonds of the diamine. Dichloromethane and chloroform are likely to be effective solvents. The diacetate salt of the N,N'-isomer shows slight solubility in ethyl acetate and chloroform, suggesting the free base of the N¹,N¹-isomer may also be soluble in these.[5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): The primary amine group is capable of hydrogen bonding with protic solvents. Therefore, some solubility in alcohols like methanol and ethanol is anticipated. However, the large nonpolar portion of the molecule will likely limit its solubility in highly polar protic solvents, especially water.

The presence of the basic amine groups means that the solubility of N¹,N¹-Dibenzylethane-1,2-diamine is expected to be significantly enhanced in acidic aqueous solutions due to the formation of a more soluble salt.[6]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published quantitative data, experimental determination is paramount. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.[7]

Step-by-Step Methodology: Equilibrium Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of N¹,N¹-Dibenzylethane-1,2-diamine to a known volume of the selected organic solvent in a sealed, thermostated vessel (e.g., a screw-cap vial).

-

The presence of undissolved solid or a separate liquid phase is essential to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for at least 24 hours to allow for the complete separation of the undissolved solute.

-

-

Sampling:

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

-

Quantification:

-

Determine the concentration of N¹,N¹-Dibenzylethane-1,2-diamine in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is often a suitable choice due to the presence of aromatic rings in the molecule.

-

Gravimetric Analysis: An Alternative Quantification Method

For a simpler, albeit potentially less precise, quantification:

-

Sample Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute and the solvent.

-

Weighing and Calculation:

-

Weigh the container with the dried residue.

-

The mass of the dissolved solid is the final weight minus the initial weight of the empty container.

-

Calculate the solubility by dividing the mass of the residue by the volume of the aliquot taken (e.g., in g/L or mg/mL).

-

Data Presentation: A Template for Your Findings

Your experimentally determined data should be recorded systematically.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Method of Analysis |

| Toluene | Nonpolar Aromatic | 25 | HPLC/Gravimetric | |

| Hexane | Nonpolar Aliphatic | 25 | HPLC/Gravimetric | |

| Dichloromethane | Polar Aprotic | 25 | HPLC/Gravimetric | |

| Ethyl Acetate | Polar Aprotic | 25 | HPLC/Gravimetric | |

| Acetone | Polar Aprotic | 25 | HPLC/Gravimetric | |

| Methanol | Polar Protic | 25 | HPLC/Gravimetric | |

| Ethanol | Polar Protic | 25 | HPLC/Gravimetric | |

| Water | Polar Protic | 25 | HPLC/Gravimetric |

Visualizing the Process and Principles

Experimental Workflow for Solubility Determination

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Factors Influencing Solubility

Caption: Key intermolecular forces governing the solubility of the diamine.

Conclusion and Future Directions

The solubility of N¹,N¹-Dibenzylethane-1,2-diamine in organic solvents is a complex interplay between its nonpolar benzyl groups and its polar amine functionalities. While a theoretical framework allows for reasoned predictions, precise, quantitative data derived from rigorous experimental protocols are indispensable for process development and optimization. This guide provides the foundational knowledge and a practical framework for researchers to generate this critical data. Future work should focus on building a comprehensive, publicly available database of the solubility of this important intermediate in a wide array of solvents and at various temperatures to further accelerate innovation in the pharmaceutical industry.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. N1,N1-Dibenzylethane-1,2-diamine [myskinrecipes.com]

- 3. This compound | C16H20N2 | CID 6394114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. N,N'-Dibenzyl ethylenediamine diacetate | 122-75-8 [chemicalbook.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. merckmillipore.com [merckmillipore.com]

- 11. N,N'-dibenzylethane-1,2-diamine;ethane-1,2-diamine | C18H28N4 | CID 67670728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N,N-Dimethylethylenediamine | 108-00-9 [chemicalbook.com]

theoretical yield of N1,N1-Dibenzylethane-1,2-diamine synthesis

An In-depth Technical Guide to the Synthesis and Theoretical Yield of N¹,N¹-Dibenzylethane-1,2-diamine

Executive Summary

N¹,N¹-Dibenzylethane-1,2-diamine, also known as N,N'-Dibenzylethylenediamine (DBED), is a critical organic compound utilized as a key intermediate in pharmaceutical synthesis, particularly as a forming agent for long-acting penicillin salts.[1] It also serves as a versatile ligand in coordination chemistry and catalysis.[2][3] This guide provides a comprehensive examination of a primary synthetic route to DBED: the reductive amination of benzaldehyde with ethylenediamine. We will delve into the reaction mechanism, provide a detailed experimental protocol, analyze the factors influencing yield, and present a clear methodology for calculating the theoretical yield. This document is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of this synthesis.

Introduction: Significance of N,N'-Dibenzylethylenediamine (DBED)

N,N'-Dibenzylethylenediamine (CAS No: 140-28-3) is a symmetrically substituted diamine with the linear formula C₆H₅CH₂NHCH₂CH₂NHCH₂C₆H₅. Its molecular structure, featuring two secondary amine groups flanked by benzyl substituents, imparts unique chemical properties that make it highly valuable. In the pharmaceutical industry, its most notable application is in the preparation of Benzathine benzylpenicillin, a long-acting antibiotic where the diamine serves as a counterion to two penicillin molecules. Beyond this, DBED and its derivatives are employed as stabilizing agents in drug formulations and are investigated for their potential as inhibitors of the hepatitis C virus and cholesterol biosynthesis.[2][4] In the field of materials science and catalysis, the diamine functions as a bidentate ligand, forming stable complexes with various metal ions.[3]

Synthetic Strategy: Reductive Amination Pathway

Several synthetic routes to DBED exist, including the reaction of benzylamine with 1,2-dibromoethane or benzyl chloride with ethylenediamine.[1] However, these methods often involve hazardous materials and challenging by-product management. A more common, efficient, and scalable approach is the two-step, one-pot reductive amination of benzaldehyde with ethylenediamine.[5][6]

This process involves:

-

Condensation: The initial reaction between ethylenediamine and two equivalents of benzaldehyde forms the intermediate di-imine, N,N'-dibenzalethylenediamine.

-

Reduction: The subsequent reduction of the two C=N double bonds in the di-imine yields the final product, N,N'-dibenzylethylenediamine.

The elegance of this pathway lies in its atom economy and the ability to perform both steps sequentially in the same reaction vessel, which simplifies the process and often leads to high yields.[7][8]

Reaction Mechanism

Reductive amination is a cornerstone of amine synthesis.[6] The reaction proceeds through an iminium intermediate, which is more susceptible to reduction by specific hydride agents than the initial carbonyl group.[5] In this synthesis, the process occurs twice on the difunctional ethylenediamine.

Theoretical Yield: Principles and Calculation

The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency. The calculation is dictated by the stoichiometry of the balanced chemical equation and relies on identifying the limiting reagent.

Balanced Chemical Equation:

C₂H₈N₂ (Ethylenediamine) + 2 C₇H₆O (Benzaldehyde) → C₁₆H₁₆N₂ (Di-imine) + 2 H₂O C₁₆H₁₆N₂ (Di-imine) + [Reducing Agent] → C₁₆H₂₀N₂ (DBED)

Overall Reaction:

C₂H₈N₂ + 2 C₇H₆O + [Reducing Agent] → C₁₆H₂₀N₂ + 2 H₂O

The key stoichiometric relationship is that 1 mole of ethylenediamine reacts with 2 moles of benzaldehyde to produce 1 mole of N,N'-dibenzylethylenediamine.

Calculation Steps

-

Determine Moles of Reactants: Calculate the number of moles for each starting material using the formula: Moles = Mass (g) / Molar Mass ( g/mol )

-

Identify the Limiting Reagent: Compare the mole ratio of the reactants to the stoichiometric ratio from the balanced equation.

-

Calculate the required moles of benzaldehyde for the given moles of ethylenediamine (moles of EDA * 2).

-

If the actual moles of benzaldehyde are less than required, benzaldehyde is the limiting reagent. Otherwise, ethylenediamine is the limiting reagent.

-

-

Calculate Moles of Product: Use the moles of the limiting reagent to determine the maximum moles of DBED that can be formed based on the 1:1 or 2:1 stoichiometric ratio.

-

Calculate Theoretical Yield: Convert the moles of product to mass: Theoretical Yield (g) = Moles of DBED * Molar Mass of DBED

Quantitative Data for Calculation

The following table summarizes the necessary data for calculating the theoretical yield.

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| Ethylenediamine | C₂H₈N₂ | 60.10 | Reactant |

| Benzaldehyde | C₇H₆O | 106.12 | Reactant |

| N¹,N¹-Dibenzylethane-1,2-diamine | C₁₆H₂₀N₂ | 240.34[9] | Product |

Example Calculation: If a reaction starts with 6.01 g of ethylenediamine and 23.35 g of benzaldehyde:

-

Moles of Ethylenediamine = 6.01 g / 60.10 g/mol = 0.10 mol

-

Moles of Benzaldehyde = 23.35 g / 106.12 g/mol = 0.22 mol

-

Limiting Reagent Check: 0.10 mol of ethylenediamine requires 0.10 * 2 = 0.20 mol of benzaldehyde. Since we have 0.22 mol, benzaldehyde is in excess, and ethylenediamine is the limiting reagent .

-

Moles of DBED produced = 0.10 mol (based on the 1:1 ratio with ethylenediamine).

-

Theoretical Yield = 0.10 mol * 240.34 g/mol = 24.03 g .

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis of DBED via reductive amination using sodium borohydride as the reducing agent. This method avoids the need for high-pressure hydrogenation equipment.

Materials:

-

Ethylenediamine (1.0 eq.)

-

Benzaldehyde (2.1 eq.)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄) (2.5 eq.)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Imine Formation: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1.0 eq.) in anhydrous methanol under a nitrogen atmosphere. b. Cool the solution to 0°C using an ice bath. c. Add benzaldehyde (2.1 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C. d. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours. The formation of the N,N'-dibenzalethylenediamine intermediate may cause the solution to become cloudy.[7]

-

Reduction: a. Cool the reaction mixture back down to 0°C. b. Slowly add sodium borohydride (2.5 eq.) in small portions over one hour. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution. Sodium borohydride is a mild and selective reducing agent, effective for reducing imines without affecting the aromatic rings.[10] c. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight to ensure the complete reduction of the di-imine.

-

Work-up and Purification: a. Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄. b. Concentrate the mixture using a rotary evaporator to remove the methanol. c. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. d. Wash the organic layer sequentially with deionized water and then with brine to remove water-soluble impurities. e. Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N'-dibenzylethylenediamine. f. For high-purity product, vacuum distillation is the preferred method of purification. DBED has a boiling point of approximately 195°C at 4 mmHg.

Product Characterization

To confirm the identity and purity of the synthesized product, standard spectroscopic techniques are employed. The data should be consistent with the structure of N,N'-dibenzylethylenediamine.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons (phenyl rings), methylene protons adjacent to the nitrogen atoms (benzyl CH₂), and the ethylene bridge protons (-NH-CH₂-CH₂-NH-). A broad singlet for the N-H protons is also expected.[11][12] |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbons (C₆H₅-C H₂), and the ethylene bridge carbons.[13][14] |

| IR Spec. | A characteristic N-H stretching band around 3300-3400 cm⁻¹, C-H stretches for aromatic and aliphatic groups, and C=C stretching for the aromatic rings around 1600 cm⁻¹.[14] |

| Mass Spec. | The molecular ion peak (M⁺) should correspond to the molecular weight of DBED (m/z = 240.34).[15] |

Conclusion

The synthesis of N¹,N¹-Dibenzylethane-1,2-diamine via reductive amination of ethylenediamine and benzaldehyde is a robust and high-yielding method suitable for both laboratory and industrial scales.[8] A thorough understanding of stoichiometry is fundamental to accurately calculating the theoretical yield, which serves as the benchmark for evaluating the efficiency of the synthesis. By carefully controlling reaction conditions—particularly temperature during the addition of reagents—and selecting an appropriate reducing agent, researchers can optimize this process to achieve high purity and yield, facilitating its use in critical pharmaceutical and chemical applications.

References

-

Synthesis of N,N'-dibenzylethylenediamine. PrepChem.com. [Link]

- US2773098A - Preparation of n, n'-dibenzylethylenediamine.

-

(R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Organic Syntheses Procedure. [Link]

- CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.

-

N1,N1-Dibenzylethane-1,2-diamine. MySkinRecipes. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Reductive Amination. YouTube. [Link]

-

This compound | C16H20N2. PubChem. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

-

Reductive aminations of benzaldehyde. ResearchGate. [Link]

-

Synthesis and yields of 1,2-substituted ethane-1,2-diamines 1a–1c. ResearchGate. [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [myskinrecipes.com]

- 4. N,N'-Dibenzyl ethylenediamine diacetate | 122-75-8 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 8. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. N,N'-Dibenzyl ethylenediamine diacetate(122-75-8) 1H NMR spectrum [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. This compound | C16H20N2 | CID 6394114 - PubChem [pubchem.ncbi.nlm.nih.gov]

health and safety information for N1,N1-Dibenzylethane-1,2-diamine

An In-depth Technical Guide to the Health and Safety of N1,N1-Dibenzylethane-1,2-diamine

Section 1: Compound Identification and Overview

This compound is a substituted diamine with significant applications in chemical synthesis and pharmaceutical development. Its molecular structure, characterized by two benzyl groups attached to a single nitrogen atom of an ethylenediamine backbone, dictates its chemical reactivity and physiological effects. Understanding its properties is paramount for ensuring safe handling and use in a research and development environment. This guide provides a comprehensive overview of its associated hazards, exposure controls, and emergency procedures, synthesized from authoritative safety data sources.

| Identifier | Value |

| IUPAC Name | N',N'-dibenzylethane-1,2-diamine[1] |

| Synonyms | N,N-Dibenzylethylenediamine, 14165-27-6[1] |

| CAS Number | 14165-27-6[1] |

| Molecular Formula | C₁₆H₂₀N₂[1] |

| Molecular Weight | 240.34 g/mol [1] |

Note: The toxicological properties of this compound have not been fully investigated[2][3]. Safety protocols are derived from data on closely related compounds and the inherent risks associated with its functional groups. Researchers must exercise caution and assume a high degree of hazard.

Section 2: Hazard Identification and GHS Classification

The primary and most immediate risks associated with this compound and its isomers are their corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.

GHS Hazard Summary for Related Dibenzylethylenediamines

| Hazard Class | Hazard Category | Hazard Statement | Description |

| Skin Corrosion/Irritation | 1B / 1C | H314 | Causes severe skin burns and eye damage[4][5][6] |

| Serious Eye Damage | 1 | H318 / H319 | Causes serious eye damage / irritation[4][7] |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[6][7] |

| Specific Target Organ Toxicity | 3 | H335 | May cause respiratory irritation[6][7] |

The signal word associated with this level of hazard is "Danger" [4][5][8].

Caption: The hierarchy of controls for mitigating chemical exposure.

Engineering Controls : All work with this compound must be conducted in a properly functioning chemical fume hood to control vapor and aerosol exposure.[3][4] Eyewash stations and safety showers must be readily accessible and tested regularly.[3][9]

Administrative Controls : Access to areas where this chemical is used should be restricted. All personnel must receive documented training on the specific hazards and safe handling procedures. Do not eat, drink, or smoke in laboratory areas.[4]

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be worn at all times when handling this chemical.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of corrosive liquid that can cause irreversible eye damage. Standard safety glasses are insufficient. [10] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact, which causes severe chemical burns. Inspect gloves before each use. [8][10] |

| Skin/Body Protection | A flame-retardant laboratory coat and closed-toe shoes. | Provides a barrier against accidental spills and splashes. Long-sleeved clothing is essential. [4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. | Required if engineering controls are insufficient or during a large-scale spill to prevent respiratory tract irritation and damage. [3][9] |

Section 5: Safe Handling and Storage Protocols

Adherence to strict protocols is critical for the safe use of this compound in a laboratory setting.

Step-by-Step Handling Protocol

-

Preparation : Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest safety shower and eyewash station.

-

Don PPE : Put on all required PPE as specified in Section 4, including a lab coat, chemical goggles, face shield, and appropriate gloves.

-

Handling : Conduct all manipulations of the chemical deep within the fume hood. Avoid creating aerosols or dust. Use compatible equipment (e.g., glass, PTFE).

-

Post-Handling : Tightly seal the container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical.

-

Doff PPE : Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[8]

Storage Requirements

-

Store in a dry, cool, and well-ventilated area designated for corrosive materials.[4][5]

-

Keep containers tightly closed to prevent moisture absorption and leakage.[3][5]

-

Store away from incompatible materials.

| Incompatible Materials |

| Acids [4] |

| Strong oxidizing agents [3][4] |

| Acid chlorides [4] |

| Acid anhydrides [2] |

| Carbon dioxide (CO₂) [11] |

Section 6: Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

Caption: General workflow for responding to a chemical emergency.

First-Aid Measures Protocol

-

General Advice : Immediately call for medical assistance and show the Safety Data Sheet to the attending physician.[9]

-

Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [5][8]* Skin Contact : Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. A safety shower should be used if available. Seek immediate medical attention. [8][9]* Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [8][9]* Ingestion : Do NOT induce vomiting.[4][9] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. Use of gastric lavage is contraindicated due to the risk of perforation.[3][4]

Laboratory Spill Response Protocol

-

Evacuate : Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

-

Control : Wearing full PPE, prevent the spill from spreading by diking with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8]

-

Absorb : Carefully absorb the spilled material with the inert absorbent.

-

Collect : Place the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[2][8]

-

Decontaminate : Clean the spill area thoroughly with an appropriate decontaminating solution.

-

Dispose : Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[7]

Section 7: Disposal Considerations

Chemical waste must be handled and disposed of as hazardous waste.

-

All waste, including contaminated absorbents and PPE, must be collected in properly labeled, sealed containers.

-

Engage a licensed professional waste disposal service to ensure compliance with all local, regional, and national regulations.[7][9]

Section 8: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Liquid | [6] |

| Color | Colorless to yellow | [6] |

| Boiling Point | 195 °C @ 5 hPa | [6] |

| Melting Point | 23 - 25 °C | [6] |

| Density | 1.024 g/mL | [6] |

| Water Solubility | 3.9 g/L | [6] |

Section 9: References

-

Fisher Scientific. (2023, September 1). Safety Data Sheet: N1-benzylethane-1,2-diamine. Retrieved from Fisher Scientific.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem.

-

Apollo Scientific. (2022, May 15). Safety Data Sheet: N1,N1-Dimethyl-1-phenylethane-1,2-diamine. Retrieved from Apollo Scientific.

-

Sigma-Aldrich. (2024, September 8). Safety Data Sheet: N,N'-Dibenzylethylenediamine. Retrieved from Sigma-Aldrich.

-

Spectrum Chemical. (2016, November 28). Safety Data Sheet: N,N-Dibenzylethylenediamine. Retrieved from Spectrum Chemical.

-

Capot Chemical Co., Ltd. (n.d.). MSDS of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride. Retrieved from Capot Chemical.

-

CDN Isotopes. (2016). Safety Data Sheet: N,N'-Dibenzylethylene-d4-diamine. Retrieved from CDN Isotopes.

-

Sigma-Aldrich. (n.d.). N1,N2-Dibenzylethane-1,2-diamine diacetate. Retrieved from Sigma-Aldrich.

-

Fisher Scientific. (2009, September 11). Safety Data Sheet: N,N'-Dibenzylethylenediamine. Retrieved from Fisher Scientific.

-

Acros Organics. (2024, March 27). Safety Data Sheet: 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-. Retrieved from Fisher Scientific.

-

PubChem. (n.d.). N,N-Dimethylethylenediamine. National Center for Biotechnology Information. Retrieved from PubChem.

-